2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde
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Overview
Description
This compound is a derivative of dimethylaminoethyl methacrylate (DMAEMA), which is a methacrylic acid derivative used as a monomer in the production of polymers . It likely shares some properties with DMAEMA, such as being a tertiary amine and having a pyridine ring, which could influence its reactivity and potential applications.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like DMAEMA are typically synthesized through a process involving dimethylethanolamine . The exact method would depend on the desired properties and applications of the final product.Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by its dimethylamino and pyridine components. These groups could impact the compound’s polarity, reactivity, and potential for forming hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For instance, the dimethylamino group could participate in acid-base reactions, while the pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino group could make the compound basic, while the pyridine ring could contribute to its aromaticity .Scientific Research Applications
Synthesis of Novel Compounds
2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde and similar compounds have been used in synthesizing novel chemical structures. For instance, Sottofattori et al. (2002) synthesized 3-[(3-Aminopropyl)amino]-1-oxo-1H-naphtho[2,1-b]pyran-2-carbaldehyde by nucleophilic substitution reaction, which showed potential as oligonucleotide stabilization agents (Sottofattori, Anzaldi, Balbi, Artali, & Bombieri, 2002).
Study of Chemical Reactions
The compound has been involved in studies examining specific chemical reactions. Wannebroucq et al. (2016) investigated the reactions of 8-Dimethylaminonaphthalene-1-carbaldehyde, providing insights into the formation of salts and the interaction between peri-groups in naphthalene salts (Wannebroucq, Jarmyn, Pitak, Coles, & Wallis, 2016).
Photophysical Studies
Studies on photophysical properties of related compounds have been conducted. Cigáň et al. (2012) researched the photophysical properties of new coumarin-3-carbaldehyde derivatives, observing different solvent polarity dependencies of fluorescent characteristics (Cigáň, Filo, Stankovičová, Gáplovský, & Putala, 2012).
Synthesis of Magnetic Properties
The compound has also been used in synthesizing materials with magnetic properties. Zoppellaro et al. (2003) described the synthesis of novel nitronyl nitroxide and imino nitroxide diradicals using a similar process, highlighting their intramolecular ferromagnetic interaction (Zoppellaro, Ivanova, Enkelmann, Geies, & Baumgarten, 2003).
Optical and Electronic Applications
Research on compounds with potential non-linear optic applications has been conducted. Hrobárik et al. (2004) synthesized novel push-pull benzothiazole derivatives, showing promise in non-linear optical properties (Hrobárik, Sigmundová, & Zahradník, 2004).
Generation of Diverse Compound Libraries
Roman (2013) used a ketonic Mannich base derived from a similar compound for alkylation and ring closure reactions, demonstrating the generation of a structurally diverse library of compounds (Roman, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)15-10-6-5-9(7-14)11(12-10)13(3)4/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYHVNTHKVBSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)C=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde |
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